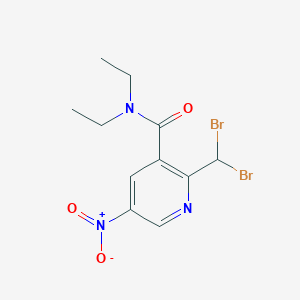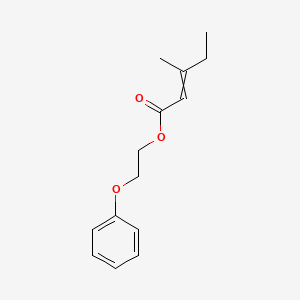
2-Phenoxyethyl 3-methylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl 3-methylpent-2-enoate is an organic compound with the molecular formula C14H18O3. It is characterized by the presence of an ester functional group, an aromatic ether, and a double bond. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-methylpent-2-enoate typically involves the esterification of 3-methylpent-2-enoic acid with 2-phenoxyethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
3-methylpent-2-enoic acid+2-phenoxyethanol→2-Phenoxyethyl 3-methylpent-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl 3-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ether can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst for aromatic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: 2-Phenoxyethyl 3-methylpent-2-enol.
Substitution: Halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-Phenoxyethyl 3-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl 3-methylpent-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The aromatic ether and double bond contribute to the compound’s reactivity and potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenoxyethyl acetate
- 3-Methylpent-2-enoic acid
- Phenoxyacetic acid
Uniqueness
2-Phenoxyethyl 3-methylpent-2-enoate is unique due to its combination of an ester, aromatic ether, and double bond in a single molecule. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60359-80-0 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-phenoxyethyl 3-methylpent-2-enoate |
InChI |
InChI=1S/C14H18O3/c1-3-12(2)11-14(15)17-10-9-16-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
Clé InChI |
HDKBTYZCHPIEKQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC(=O)OCCOC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

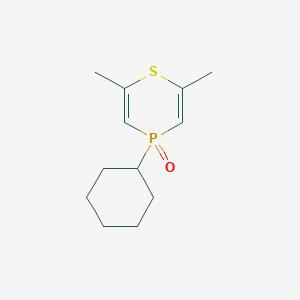

![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
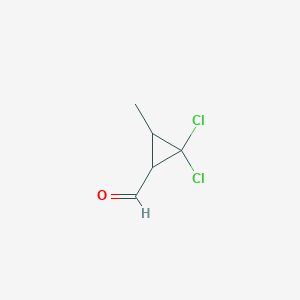
![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
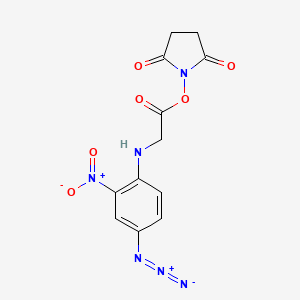
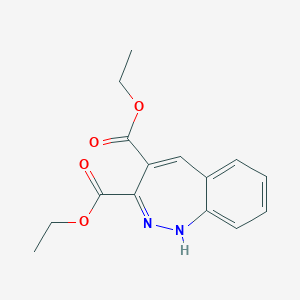
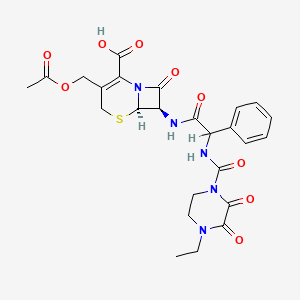
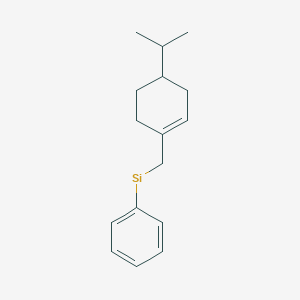
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
